An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-4-cyanophenol
An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-4-cyanophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Acetyl-4-cyanophenol (CAS No: 35794-84-4), a versatile intermediate in organic synthesis. Also known as 3-acetyl-4-hydroxybenzonitrile, this compound serves as a valuable building block, particularly in the field of medicinal chemistry for the development of novel therapeutics. This document consolidates critical data on its physicochemical characteristics, spectroscopic profile, and reactivity, offering a foundational resource for researchers engaged in drug discovery and chemical synthesis.
Introduction and Nomenclature
2-Acetyl-4-cyanophenol is a substituted aromatic compound featuring a phenol, an acetyl group, and a nitrile moiety. This unique combination of functional groups imparts a distinct reactivity profile, making it a desirable precursor for the synthesis of more complex molecular architectures. Its systematic IUPAC name is 3-acetyl-4-hydroxybenzonitrile. The strategic positioning of the acetyl and hydroxyl groups ortho to each other allows for intramolecular hydrogen bonding and offers specific regioselectivity in further chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Acetyl-4-cyanophenol is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 35794-84-4 | [1] |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Melting Point | 103 °C | [3] |
| Boiling Point | 313.5 ± 32.0 °C (Predicted) | [3] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 8.04 ± 0.18 (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol. | [3] |
| Storage | Store at room temperature in an inert atmosphere. | [3] |
Synthesis and Purification
The primary and most established method for the synthesis of 2-Acetyl-4-cyanophenol is the Fries rearrangement of 4-cyanophenyl acetate. This reaction involves the Lewis acid-catalyzed intramolecular acyl migration of the acetyl group from the phenolic ester to the aromatic ring.[3]
The Fries Rearrangement: Mechanism and Rationale
The Fries rearrangement is an effective method for the preparation of hydroxyaryl ketones.[4] The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, leading to the formation of an acylium ion intermediate.[5] The highly electrophilic acylium ion then undergoes an electrophilic aromatic substitution onto the electron-rich phenol ring.
The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures (above 160°C) generally favor the formation of the ortho-isomer, which is the desired product in this case.[5] This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the aluminum chloride catalyst.[3] Conversely, lower temperatures favor the para-isomer. The choice of solvent also plays a role, with non-polar solvents tending to favor ortho-substitution.[3]
Experimental Protocol: Synthesis via Fries Rearrangement
The following is a generalized, self-validating protocol for the synthesis of 2-Acetyl-4-cyanophenol based on established literature procedures.[3]
Materials:
-
4-Cyanophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Ice
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a heating mantle, a mixture of 4-cyanophenyl acetate and anhydrous aluminum chloride is prepared. Causality: Aluminum chloride acts as the Lewis acid catalyst essential for the acyl migration.
-
Heating: The reaction mixture is heated to 180-185 °C for approximately 2-3 hours.[3] Causality: High temperature favors the formation of the thermodynamically more stable ortho-isomer (2-Acetyl-4-cyanophenol).
-
Quenching and Work-up: After the reaction is complete, the mixture is cooled and carefully quenched by the slow addition of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the phenoxide.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure 2-Acetyl-4-cyanophenol.
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry), comparing the obtained data with reference values.
Spectroscopic Characterization
The structural elucidation of 2-Acetyl-4-cyanophenol is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the phenolic hydroxyl proton. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The acetyl protons will appear as a singlet, and the phenolic proton will be a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group will have a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
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A broad O-H stretching band for the phenolic hydroxyl group.
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A sharp C≡N stretching band for the nitrile group.
-
A strong C=O stretching band for the acetyl carbonyl group.
-
C-H stretching and bending vibrations for the aromatic ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) is expected at m/z 161.
Reactivity and Applications in Drug Development
The chemical reactivity of 2-Acetyl-4-cyanophenol is dictated by its three functional groups, making it a versatile intermediate in the synthesis of bioactive molecules.[5]
Role as a Pharmaceutical Intermediate
Hydroxyaryl ketones are important intermediates in the synthesis of numerous pharmaceuticals.[3] The structural motif of 2-Acetyl-4-cyanophenol is particularly relevant in the design of kinase inhibitors. The phenol and acetyl groups can participate in hydrogen bonding interactions with the hinge region of kinase active sites, a common feature in many kinase inhibitor scaffolds. The nitrile group can serve as a handle for further functionalization or as a hydrogen bond acceptor.
Safety and Handling
2-Acetyl-4-cyanophenol is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Acetyl-4-cyanophenol is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Fries rearrangement and its unique combination of reactive functional groups make it an attractive starting material for the construction of complex molecular architectures, including potential kinase inhibitors. This technical guide provides a solid foundation of its chemical properties for researchers and drug development professionals, enabling its effective and safe utilization in the laboratory.
References
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 11, 2026, from [Link]
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PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved January 11, 2026, from [Link]
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BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3-Acetyl-4-hydroxybenzonitrile. Retrieved January 11, 2026, from [Link]
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Aladdin Scientific. (n.d.). 2-Acetyl-4-cyanophenol, min 98%, 1 gram. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3-Acetyl-4-hydroxybenzonitrile. Retrieved January 11, 2026, from [Link]
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